Methylphosphonothiolate

Descripción

Historical Trajectories in Organophosphorus Compound Research

The field of organophosphorus chemistry has a rich history dating back to the 19th century. The initial synthesis of an organophosphorus compound is often credited to the French chemist Philippe de Clermont and the Russian chemist Wladimir P. Moschnin in the mid-1800s. mhsr.sk In 1854, de Clermont and Moschnin, working in the laboratory of Adolphe Wurtz in Paris, synthesized tetraethyl pyrophosphate (TEPP), which was later identified as the first organophosphate cholinesterase inhibitor. mdpi.comnih.gov

Significant progress in the field was made in the late 19th and early 20th centuries. In 1873, von Hofman synthesized methylphosphonic acid dichloride, a key precursor for many organophosphorus compounds. mdpi.com August Michaelis, a German chemist, made substantial contributions by obtaining dialkyl phosphonates in 1898, which featured the characteristic P-C bond. mdpi.com However, the potent biological activities of these compounds were not fully realized until the 1930s.

During the 1930s, German scientist Willy Lange and his student Gerda von Krueger described the toxic properties of organophosphate esters. mdpi.com This period also saw the pioneering work of Gerhard Schrader at IG Farben in Germany. While researching new insecticides, Schrader and his team synthesized thousands of new organophosphorus compounds, including some of the first nerve agents like tabun (B1200054) (GA) and sarin (B92409) (GB) between 1934 and 1944. neptjournal.com This work unveiled the dual potential of organophosphorus compounds as both agricultural pesticides and highly potent chemical warfare agents. nih.gov Following World War II, research expanded globally, leading to the development of new classes of organophosphorus compounds, including the V-series agents, which are primarily phosphonothiolates. inrae.fr

Table 1: Key Historical Milestones in Organophosphorus Compound Research

Structural Classification and Nomenclature of Phosphonothiolates

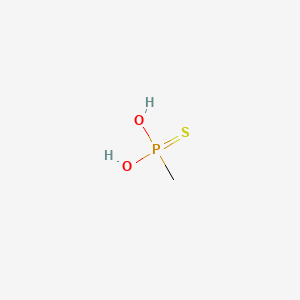

Organophosphorus compounds are broadly classified based on the oxidation state of phosphorus and the nature of the groups attached to it. Phosphonothiolates are derivatives of phosphonothioic acid. nih.gov They are characterized by a central pentavalent phosphorus atom with a double bond to an oxygen atom (P=O), a single bond to a carbon atom (P-C), a single bond to an oxygen atom (P-O-R'), and a single bond to a sulfur atom (P-S-R''). researchgate.net

The general structure is represented as R-P(O)(OR')-SR''.

R : An alkyl or aryl group directly bonded to the phosphorus atom. In methylphosphonothiolates, this is a methyl group (CH₃).

P(O) : The phosphonyl group, with a phosphorus atom double-bonded to an oxygen atom.

OR' : An alkoxy or aryloxy group.

SR'' : A thioether group.

The nomenclature of these compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). iupac.org The naming convention for phosphonothiolates treats them as esters of a phosphonothioic acid.

Table 2: Principles of IUPAC Nomenclature for Phosphonothiolates

Phosphonothiolates are a specific type within the broader category of organophosphorus thio-compounds. The presence of the P-S bond (thiolate) distinguishes them from their P=S (thionate) isomers, known as phosphonothionates.

Contemporary Research Significance of Methylphosphonothiolate Analogues

In modern science, this compound analogues hold significant research interest, primarily due to their relationship with highly toxic nerve agents, such as VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate). Consequently, much of the contemporary research focuses on the development of analytical methods for their detection and the study of their degradation pathways for verification and environmental remediation purposes. researchgate.net

The Chemical Weapons Convention (CWC), which entered into force in 1997, prohibits the development, production, and use of chemical weapons. dfat.gov.auun.org Verification of compliance with the CWC relies on the ability to unambiguously identify scheduled chemicals and their degradation products in various samples. rsc.orgcwc.gov Methylphosphonothiolates and their hydrolysis products, such as S-2-(N,N-diisopropylaminoethyl) this compound (EA-2192), are key markers for the past presence or production of V-series agents. researchgate.netrsc.org

Research has focused extensively on advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), to detect these compounds at very low levels. rsc.orgrsc.org Studies have explored various derivatization techniques, such as trimethylsilylation, to improve the volatility and chromatographic behavior of these polar marker compounds, enabling their reliable detection. rsc.orgrsc.org The synthesis of various this compound analogues is also a crucial area of research, providing necessary reference materials for method development and for proficiency tests conducted by the Organisation for the Prohibition of Chemical Weapons (OPCW). researchgate.net Furthermore, understanding the fragmentation pathways of these molecules in mass spectrometry is essential for their structural elucidation and for differentiating them from other related organophosphorus compounds. acs.org

Table 3: Summary of Contemporary Research on this compound Analogues

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

dihydroxy-methyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5O2PS/c1-4(2,3)5/h1H3,(H2,2,3,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJXBKBJAKPJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=S)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5O2PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208652 | |

| Record name | Methylphosphonothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5994-73-0 | |

| Record name | Methylphosphonothioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5994-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphosphonothiolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005994730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylphosphonothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Methylphosphonothiolates

The synthesis of methylphosphonothiolates can be achieved through several established chemical reactions, each with distinct advantages and applications.

Synthesis via Phosphonothioic Dichlorides and Alcoholic Reagents

A widely documented method for synthesizing O-alkyl methylphosphonothioates involves the reaction of methylphosphonothioic dichloride with an alcohol in the presence of a base. This two-step nucleophilic substitution reaction is a cornerstone of methylphosphonothiolate chemistry.

The process begins with the reaction of methylphosphonothioic dichloride with an alcohol, such as ethanol (B145695), under anhydrous conditions to form an intermediate, ethyl methylphosphonochloridothioate. A base, typically triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, which drives the reaction forward. Optimal yields for this step are often achieved at controlled temperatures (e.g., 0–5°C).

In the second step, the intermediate chloridate is treated with an aqueous solution of a base like sodium hydroxide (B78521) to yield the sodium salt of the O-alkyl methylphosphonothioate. Subsequent acidification precipitates the final product. Purification is typically carried out by vacuum distillation.

Key Reaction Parameters:

| Parameter | Conditions |

|---|---|

| Solvent | Dichloromethane (B109758) or Tetrahydrofuran (THF) |

| Reaction Time | 12–24 hours for complete conversion |

| Yield | 78–85% after purification |

Transesterification Reactions for Phosphonothiolate Formation

Transesterification represents another significant pathway for the formation of phosphonothiolates. This process involves the conversion of one ester into another by exchanging the alkoxy (-OR) group. masterorganicchemistry.com The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In the context of this compound synthesis, a diester can undergo transesterification with an amino alcohol, such as N,N-diisopropylaminoethanol, to produce a mixed phosphonite. smolecule.com This method is a key step in certain multi-step synthetic sequences. smolecule.com The reaction involves the nucleophilic attack of the alcohol on the phosphorus center, leading to the displacement of an existing ester group.

Alkylation Reactions in Phosphonothiolate Synthesis

Alkylation reactions provide a versatile route to a variety of this compound derivatives. This method typically involves the alkylation of a sodium salt of an O-alkyl methylphosphonothioate with an alkyl halide.

A common approach starts with the synthesis of the sodium salt. For instance, O,O-diethyl methylphosphonothionate can be refluxed with sodium N,N-dimethyldithiocarbamate in methanol (B129727) to produce the desired sodium O-ethyl methylphosphonothioate. This salt is then reacted with an alkylating agent, such as chloromethyl methyl sulfide, to introduce a new alkyl group onto the sulfur atom, yielding the final phosphonothiolate product. This method allows for the introduction of a wide range of functional groups.

The Michaelis-Arbuzov reaction is a fundamental method for forming phosphorus-carbon bonds and can be adapted for the synthesis of phosphonates, which are precursors to phosphonothiolates. nih.govmdpi.com This reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.gov

Precursor Compounds and Intermediate Species in this compound Synthesis

The synthesis of methylphosphonothiolates relies on a variety of precursor compounds and proceeds through several key intermediate species.

Table of Precursor Compounds and Intermediates:

| Compound Name | Role | Synthetic Pathway |

|---|---|---|

| Phosphorus trichloride (B1173362) | Starting material | Precursor to methylphosphonous dichloride smolecule.com |

| Methylphosphonous dichloride | Intermediate | Formed from methylation of phosphorus trichloride smolecule.com |

| Methylphosphonic dichloride | Precursor | Reacts with thiols dtic.mil |

| Methylphosphonothioic dichloride | Key Precursor | Reacts with alcohols |

| O,O-Diethyl methylphosphonothionate | Precursor | Used to generate sodium O-ethyl methylphosphonothioate |

| Ethyl methylphosphonochloridothioate | Intermediate | Formed from methylphosphonothioic dichloride and ethanol |

| Sodium O-ethyl methylphosphonothioate | Intermediate | Alkylated to form final product |

| N,N-diisopropylaminoethanol | Reagent | Used in transesterification reactions smolecule.com |

Stereoselective Synthesis and Chiral Resolution of Methylphosphonothiolates

The phosphorus atom in methylphosphonothiolates can be a chiral center when four different substituents are attached. thieme-connect.de The synthesis of specific enantiomers (stereoselective synthesis) or the separation of a racemic mixture (chiral resolution) is of significant interest.

Stereoselective synthesis aims to produce a specific stereoisomer in a greater amount than others. ub.edu This can be achieved using chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com The process involves attaching the auxiliary, performing the reaction with high diastereoselectivity, separating the diastereomers, and then removing the auxiliary. ub.edu

Chiral resolution is another strategy to obtain enantiomerically pure compounds. numberanalytics.com This involves separating a racemic mixture into its constituent enantiomers through methods like crystallization or chromatography. numberanalytics.comresearchgate.net

For phosphonothiolates, the stereochemistry at the phosphorus center can significantly influence their reactivity. The resulting compounds from some syntheses exist as a racemic mixture of two enantiomers, for example, S-P-(-)- and R-P-(+)- isomers. smolecule.com

Development of Novel Synthetic Strategies for Phosphonothiolate Derivatives

Research continues to explore new and improved methods for synthesizing phosphonothiolate derivatives. One area of development is the use of novel reagents and catalysts to improve reaction efficiency, yield, and selectivity. For instance, Lawesson's reagent is used for the thionation of phosphonates to produce phosphonothioates. scielo.brresearchgate.net

Another focus is on developing one-pot reactions and cascade reactions to streamline synthetic processes and access complex molecules more efficiently. ub.edu Furthermore, the development of chemoselective conjugation methods using phosphonothiolates with alkenes or alkynes is an active area of research, allowing for the creation of functionalized building blocks. google.com These novel strategies aim to provide more efficient and versatile routes to a wide array of phosphonothiolate derivatives for various research applications.

Reactivity and Reaction Mechanisms of Methylphosphonothiolate

Nucleophilic Reaction Pathways

The reactivity of methylphosphonothiolates is characterized by the electrophilic nature of the phosphorus atom, making it susceptible to attack by a variety of nucleophiles. The reaction pathways, including hydrolysis, aminolysis, and reactions with alpha-nucleophiles, are governed by factors such as the nature of the nucleophile, the solvent, and the pH of the medium.

The hydrolysis of methylphosphonothiolates represents a critical reaction pathway, influencing their environmental persistence and detoxification. This process involves the cleavage of either the phosphorus-sulfur (P-S) or phosphorus-oxygen (P-O) bond by water or hydroxide (B78521) ions.

The rate and mechanism of methylphosphonothiolate hydrolysis are highly dependent on the pH of the aqueous solution. ntis.gov Studies conducted over a broad pH range (1 to 13.5) on compounds like O-ethyl-S-2-diethylaminoethyl this compound and O-ethyl-S-2-diisopropylaminoethyl this compound reveal distinct reaction behaviors. ntis.gov

In acidic solutions (up to approximately pH 7) and in strongly alkaline solutions (pH greater than 10), the hydrolysis predominantly proceeds through a single reaction pathway involving the cleavage of the phosphorus-sulfur (P-S) bond. ntis.gov However, in the intermediate pH range of about 7 to 10, the reaction becomes more complex. For instance, O-ethyl-S-2-diethylaminoethyl this compound undergoes two concurrent reactions: P-S and carbon-oxygen (C-O) bond cleavage. ntis.gov For O-ethyl-S-2-diisopropylaminoethyl this compound, three simultaneous reactions are observed in this pH range: P-S, sulfur-carbon (S-C), and C-O cleavage. ntis.gov

Acid-base catalysis plays a fundamental role in these hydrolytic processes. creative-enzymes.comwikipedia.org In acidic conditions, protonation of the sulfur or oxygen atom can make the phosphorus center more electrophilic and facilitate nucleophilic attack by water. wikipedia.orgnumberanalytics.com In basic conditions, the hydroxide ion, a more potent nucleophile than water, directly attacks the phosphorus atom. reed.edu The pH-rate profile of these reactions often exhibits a "V" or "U" shape, with the minimum rate observed near neutral pH and increasing rates in both acidic and basic regions. creative-enzymes.com The involvement of general acid or general base catalysis can further modulate the reaction rates by stabilizing transition states through proton transfer. reed.edunih.gov

pH-Dependent Hydrolysis Pathways of Substituted Methylphosphonothiolates

| pH Range | Predominant Reaction Pathway(s) | Bond(s) Cleaved |

|---|---|---|

| < 7 (Acidic) | P-S Cleavage | P-S |

| 7 - 10 (Neutral to Moderately Alkaline) | Concurrent P-S, S-C, and C-O Cleavage (Substituent Dependent) | P-S, S-C, C-O |

| > 10 (Strongly Alkaline) | P-S Cleavage | P-S |

The competition between P-S and P-O bond cleavage is a key aspect of the reactivity of O,S-dialkyl methylphosphonothiolates. Theoretical and experimental studies have provided insights into the factors governing this selectivity.

In contrast, during perhydrolysis (reaction with hydrogen peroxide), the P-O bond cleavage is not found to be kinetically competitive with the P-S bond cleavage. nih.govumn.edu The reaction with the hydroperoxide anion (HO₂⁻) leads to quantitative P-S cleavage at rates significantly faster than those observed with the hydroxide ion (HO⁻). rsc.org For example, the perhydrolysis of O-ethyl S-(diisopropylaminoethyl) methylphosphonothioate and O,S-diethyl methylphosphonothioate is 30–40 times faster than the corresponding hydroxide-mediated hydrolysis. rsc.org

Computational studies on the aminolysis of O,S-dimethyl this compound also reveal parallel P-S and P-O bond cleavage pathways. nih.govacs.orgjcu.cz The relative favorability of these pathways can be influenced by the reaction mechanism (concerted vs. stepwise) and the presence of catalysts. nih.govacs.org In neutral hydrolysis, P-S bond cleavage is the predominant pathway, leading to non-toxic products, whereas alkaline hydrolysis can produce a mixture of toxic and non-toxic products due to competing P-O and P-S fission. mdpi.com

Comparison of P-S and P-O Cleavage in O,S-Dimethyl this compound Reactions

| Reaction Condition | P-S Cleavage | P-O Cleavage | Reference |

|---|---|---|---|

| Alkaline Hydrolysis | Kinetically competitive, thermodynamically favored | Kinetically competitive | nih.gov, umn.edu |

| Perhydrolysis | Dominant pathway | Not kinetically competitive | nih.gov, umn.edu, rsc.org |

| Aminolysis | Parallel pathway | Parallel pathway | nih.gov, acs.org |

| Neutral Hydrolysis | Predominant pathway | Minor pathway | mdpi.com |

The rate of this compound hydrolysis can be significantly enhanced by catalysts and influenced by the solvent environment. Micellar catalysis, in particular, has been shown to be effective in accelerating the degradation of these compounds. jcu.czjcu.cz

Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), can form micelles that concentrate both the organophosphorus substrate and the nucleophile (e.g., hydroxide ions), leading to a significant rate enhancement. researchgate.net The structure of the surfactant is crucial; for instance, Resamin AE, a cationic surfactant with a hydroxyl group, has been shown to be a more effective hydrolytic agent for organophosphonates than similar compounds without this functional group. jcu.czjcu.cz The incorporation of the substrate into the micelle and the presence of a reactive group on the surfactant contribute to this enhanced reactivity. jcu.cz The addition of hydrogen peroxide to such micellar systems can further increase the rate of hydrolysis. jcu.cz

Solvent effects also play a critical role. Computational studies often employ models like the conductor-like screening model (COSMO) to account for the influence of the solvent on reaction energetics. nih.govacs.orgacs.org The solvent can affect the stability of the reactants, transition states, and products, thereby altering the reaction kinetics. For example, in the aminolysis of O,S-dimethyl this compound, the solvent effects of acetonitrile (B52724), ethanol (B145695), and water have been computationally investigated to understand their impact on the reaction pathways. nih.govacs.org

The reaction of methylphosphonothiolates with amines, known as aminolysis, is another important nucleophilic substitution pathway. Computational studies have been instrumental in elucidating the mechanisms of these reactions. nih.govacs.orgacs.org

For the aminolysis of a model compound like O,S-dimethyl this compound (DMPT) with ammonia (B1221849) (NH₃), theoretical calculations predict the existence of parallel P-S and P-O bond cleavage pathways. nih.govacs.orgjcu.cz For each cleavage pathway, the reaction can proceed through either a concerted mechanism or a stepwise route involving neutral intermediates. acs.org The stepwise pathway is generally found to be more favorable than the concerted one. nih.govacs.org

The presence of a catalyst, such as an additional ammonia or water molecule, can significantly accelerate the reaction. nih.govacs.orgacs.org These catalysts facilitate the reaction by acting as a proton shuttle, thereby lowering the activation energy. acs.org The water-mediated proton transfer has been identified as a particularly efficient catalytic route. acs.org The rate-determining step in the catalyzed stepwise mechanism is typically the formation of the initial neutral intermediate. acs.org The activation energy in the presence of a catalyst can be almost half of that for the uncatalyzed reaction. acs.org

Alpha-nucleophiles are a class of nucleophiles that possess an unshared pair of electrons on an atom adjacent to the nucleophilic center. iupac.org This structural feature often leads to enhanced reactivity, a phenomenon known as the "alpha-effect." iupac.orgresearchgate.net Common alpha-nucleophiles include oximes, hydroxylamine (B1172632), and the hydroperoxide anion. iupac.orgsemanticscholar.org

These reagents have shown significant rate enhancements in reactions with organophosphorus compounds, including methylphosphonothiolates. iupac.org The magnitude of the alpha-effect depends on the specific nucleophile and the electrophilic center being attacked. semanticscholar.org For instance, the hydroperoxide anion exhibits a very large alpha-effect in its reaction with phosphate (B84403) esters. semanticscholar.org While the hydroxylamine anion is considered one of the most reactive alpha-nucleophiles towards phosphate phosphorus at high pH. semanticscholar.org

The reactivity of oximes, such as pyridinealdoxime oximate and other functionalized pyridinium (B92312) surfactants, has been studied in the hydrolysis of organophosphates. researchgate.netscispace.comnsf.gov These compounds can act as potent nucleophiles for the cleavage of the P-S bond in methylphosphonothiolates, making them relevant for decontamination applications. jcu.czacs.org The reaction often proceeds via a nucleophilic attack of the oximate anion on the phosphorus center. rsc.org

Hydrolytic Transformations in Aqueous Media

Oxidative Transformations of Methylphosphonothiolates

The oxidation of methylphosphonothiolates is a critical area of research, primarily focused on the detoxification of chemical warfare agents like O-ethyl S-2-diisopropylaminoethyl this compound (VX). These reactions typically target the phosphorus-sulfur (P-S) bond, leading to less toxic phosphonic acid derivatives.

Various oxidizing agents have been studied for their efficacy in transforming methylphosphonothiolates. Electrophilic iodine reagents, such as N-iodosuccinimide (NIS), have demonstrated effective oxidation. wikipedia.orgdtic.mil The reaction with NIS is believed to proceed through an electrophilic attack by iodine on the sulfur atom. wikipedia.org In DMSO, NIS rapidly oxidizes VX to the non-toxic ethyl methylphosphonic acid (EMPA) with a half-life of approximately 6 minutes. wikipedia.orgdtic.mil Other solvents like acetonitrile or propylene (B89431) carbonate result in slower reaction rates. wikipedia.orgdtic.mil

Positive chlorine-bearing compounds, such as N,N-dichlorovaleramide (NCV), also facilitate the rapid oxidation of methylphosphonothiolates. epa.govnrt.orgmdpi.com In an acetonitrile-water medium, NCV instantaneously reacts with VX and its simulant, O,S-diethyl methylphosphonothioate (OSDEMP), to form non-toxic products. epa.govnrt.orgmdpi.com The primary organophosphorus product identified from the oxidation of VX with NCV is O-ethyl methylphosphonate (B1257008) (EMPA). mdpi.com

Peroxydisulfate is another powerful oxidizing agent capable of completely destroying methylphosphonothiolates at elevated temperatures (90–100 °C), converting them to carbon dioxide, water, and inorganic salts. wikipedia.org The process can be initiated with milder oxidants like oxone before mineralization with peroxydisulfate. wikipedia.org

Biocatalytic oxidation has also been explored. The microperoxidase AcMP11 can detoxify V-series agent simulants, yielding the corresponding phosphonothioate as a major product, which is a different pathway from the typical P-S bond cleavage. slideshare.net Photocatalytic decomposition on titanium dioxide (TiO2) surfaces has been shown to immediately oxidize VX to ethyl methylphosphonic acid (EMPA) and diisopropylaminoethanethiol (B1261029) (DESH) through P-S bond cleavage. msu.edu

The alkaline perhydrolysis of methylphosphonothiolates represents a unique oxidative pathway. Studies on O,S-dimethyl methylphosphonothioate reacting with the hydroperoxide anion (HOO−) have shown evidence of an intramolecular sulfur oxidation process, which is calculated to be highly exothermic and kinetically accessible. nih.gov This pathway explains the selective cleavage of the P-S bond over the more toxic P-O bond cleavage. nih.gov

| This compound | Oxidizing Agent/System | Solvent/Medium | Key Products | Reference |

|---|---|---|---|---|

| O-ethyl S-2-(N,N-diisopropylaminoethyl) methylphosphonothioate (VX) | N-iodosuccinimide (NIS) | DMSO | Ethyl methylphosphonic acid (EMPA) | wikipedia.org, dtic.mil |

| O-ethyl S-2-(N,N-diisopropylaminoethyl) methylphosphonothioate (VX) | N,N-dichlorovaleramide (NCV) | Acetonitrile-water | O-ethyl methylphosphonate (EMPA) | mdpi.com |

| O,S-diethyl methylphosphonothioate (OSDEMP) | N,N-dichlorovaleramide (NCV) | Acetonitrile-water | Non-toxic degradation products | epa.gov, nrt.org |

| O-ethyl S-2-(N,N-diisopropylaminoethyl) methylphosphonothioate (VX) | Peroxydisulfate | Aqueous acid | H₂O, CO₂, inorganic salts | wikipedia.org |

| O-ethyl S-2-(N,N-diisopropylaminoethyl) methylphosphonothioate (VX) | Titanium Dioxide (TiO₂) Photocatalysis | Ambient | Ethyl methylphosphonic acid (EMPA), Diisopropylaminoethanethiol (DESH) | msu.edu |

| O,S-dimethyl methylphosphonothioate | Hydroperoxide anion (HOO⁻) | Gas phase (ion trap) | S-methyl methylphosphonothioate anion, Methyl methylphosphonate anion | nih.gov |

Reduction Reactions and Product Characterization

The reduction of methylphosphonothiolates is less extensively documented than their oxidative transformations. However, general principles of organothiophosphate chemistry suggest several possible reaction pathways.

Reaction with strong reducing agents, such as metal hydrides, is a potential route for the reduction of the thiophosphoryl (P=S) or other functional groups within the molecule. For organothiophosphates, reaction with reagents like sodium borohydride (B1222165) can occur, but may lead to the formation of hazardous byproducts such as phosphine (B1218219) gas (PH₃). nrt.org

Catalytic hydrogenation represents a milder and more selective method for reduction. While specific studies on methylphosphonothiolates are scarce, research on related organosulfur compounds like thioesters demonstrates that they can be hydrogenated to the corresponding alcohols and thiols using specialized catalysts, such as acridine-based ruthenium complexes. escholarship.org This process tolerates other functional groups like amides and esters. escholarship.org The general mechanism for catalytic hydrogenation involves the adsorption of the substrate and hydrogen onto the surface of a metal catalyst (e.g., Pd, Pt, Ni), followed by the stepwise addition of hydrogen atoms to the target bond.

Another approach involves chemical neutralization with metallic sodium. This reaction has been applied to phosphonothiolates, including VX, leading to their decomposition into the respective phosphonic and phosphonothioic acids, which constitutes a detoxification pathway. researchgate.net

The characterization of reduction products would heavily depend on the specific reagents and conditions used. Potential products from the reduction of a generic this compound could include:

Thiols and Alcohols: Resulting from the cleavage and reduction of the P-S and P-O-C linkages.

Phosphines: From the complete reduction of the phosphorus center, often highly toxic.

Phosphonic and Phosphonothioic acids: Formed under specific neutralization conditions. researchgate.net

Due to the limited specific research, a detailed data table for the reduction of methylphosphonothiolates cannot be compiled at this time.

Substitution Reactions at Phosphorus and Carbon Centers

Nucleophilic substitution reactions are fundamental to the reactivity of methylphosphonothiolates and can occur at either the electrophilic phosphorus center or at an adjacent carbon atom.

Substitution at the Phosphorus Center: Nucleophilic substitution at the tetracoordinate thiophosphoryl (P=S) center can proceed through two primary mechanisms: a concerted Sₙ2-type process or a stepwise addition-elimination (A-E) mechanism. rsc.orgumb.edu

Concerted Mechanism (Sₙ2@P): This mechanism involves a single transition state where the nucleophile attacks the phosphorus atom from the backside relative to the leaving group. This process typically results in an inversion of the stereochemical configuration at the phosphorus center. umb.edu Reactions of O-aryl methylphosphonochloridothioates with certain anilines are proposed to follow this concerted pathway. rsc.org

Stepwise Mechanism (Addition-Elimination): This pathway involves the formation of a transient trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. rsc.orgnih.gov The stereochemical outcome of this reaction is more complex and depends on the lifetime and behavior of this intermediate. umb.edu The reaction of thiophosphinyl chlorides with secondary amines, for example, is suggested to proceed through a stepwise mechanism. rsc.org DFT calculations have been used to distinguish between these mechanisms, showing that for some systems, the barrier for pseudorotation of the intermediate is higher than for its decomposition, leading to a stereospecific inversion of configuration even in a stepwise process. uniurb.it

The choice between a concerted and a stepwise mechanism can be influenced by the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. rsc.orgnih.gov

Substitution at Carbon Centers: Substitution can also occur at the carbon atoms of the alkyl or thioalkyl groups attached to the phosphorus. These reactions generally follow the well-established Sₙ1 and Sₙ2 mechanisms for aliphatic nucleophilic substitution. utwente.nl

Sₙ2 Mechanism: A bimolecular, one-step process where the nucleophile attacks the carbon atom, displacing the leaving group (in this case, the this compound moiety or another group) in a single step, resulting in an inversion of stereochemistry if the carbon is a stereocenter. utwente.nl

Sₙ1 Mechanism: A unimolecular, two-step process that involves the initial departure of the leaving group to form a carbocation intermediate. The nucleophile then attacks the planar carbocation. utwente.nl This mechanism typically leads to racemization if the reaction occurs at a stereocenter. utwente.nl

The prevalence of Sₙ1 versus Sₙ2 at a carbon center is determined by factors such as the stability of the potential carbocation intermediate, steric hindrance at the reaction center, the strength of the nucleophile, and the solvent.

Intramolecular Rearrangements and Isomerization Processes

Methylphosphonothiolates can undergo several types of intramolecular rearrangements and isomerization, with the thiono-thiol rearrangement being the most characteristic.

Thiono-Thiol Rearrangement (Pishchimuka Rearrangement): This isomerization involves the migration of an alkyl group from the oxygen atom to the sulfur atom, converting a thiono (P=S, P-O-R) isomer into a thiolo (P=O, P-S-R) isomer. researchgate.net For example, O-alkyl O-(2-alkylthioethyl) methylphosphonothioates have been observed to thermally rearrange to their corresponding S-(2-alkylthioethyl) isomers. The mechanism and kinetics of this rearrangement can be influenced by the solvent and temperature. researchgate.net Studies on related compounds have shown that the decay of the thiono form often follows first-order reaction kinetics. researchgate.net

Other Rearrangements: Mass spectrometric studies of methylphosphonothiolates and related compounds have revealed other fragmentation and rearrangement pathways under specific conditions, such as in an ion trap mass spectrometer. These can include:

McLafferty-type rearrangements: Involving the transfer of a hydrogen atom from a γ-position to an acceptor site, leading to the cleavage of a β-bond. This has been observed in the fragmentation of related organophosphorus compounds.

Selenono-selenolo rearrangement: An intramolecular process observed in selenium-containing analogues of methylphosphonothiolates.

Intramolecular electrophilic aromatic substitution: A previously unknown rearrangement suggested to occur during the fragmentation process of certain S,S-dialkyl methylphosphonothioloselenoates.

These rearrangements are often identified during analytical characterization and provide insight into the fundamental bonding and reactivity of the molecule's core structure.

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Molecular Structures and Energetics

Quantum chemical methods are instrumental in determining the three-dimensional structures and energetic properties of methylphosphonothiolate compounds. Density Functional Theory (DFT) and ab initio calculations are commonly used to optimize molecular geometries and predict their stability.

For instance, the aminolysis of O,S-dimethyl this compound, a model for nerve agents, has been investigated using the M062X functional with a 6-311++G(d,p) basis set at the density functional level, and with second-order Møller-Plesset perturbation theory (MP2) with a 6-311+G(d,p) basis set at the ab initio level. nih.gov These calculations help in understanding the fundamental structure and energy of the molecule before it undergoes a reaction. The optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's inherent reactivity.

Theoretical studies also explore various reaction pathways, such as the dissociation of methanethiol (B179389) or methyl alcohol, by calculating the energies of the reactants, intermediates, transition states, and products. nih.gov This energetic mapping provides a comprehensive picture of the reaction landscape.

Density Functional Theory (DFT) and Ab Initio Investigations of Reaction Mechanisms

DFT and ab initio methods are powerful tools for exploring the detailed mechanisms of chemical reactions involving methylphosphonothiolates. nih.govnih.gov These computational approaches allow for the investigation of complex reaction pathways that may be difficult to study experimentally. osti.govmdpi.com

In the study of the aminolysis of O,S-dimethyl this compound with ammonia (B1221849) (NH₃), two primary neutral mechanisms were investigated for both P-S and P-O bond cleavage pathways: a concerted mechanism and a stepwise route involving two neutral intermediates. nih.gov The calculations revealed that for both bond cleavage scenarios, the stepwise pathway is energetically more favorable than the concerted one. nih.gov

Table 1: Investigated Reaction Pathways for the Aminolysis of O,S-dimethyl this compound

| Pathway | Mechanism | Description |

|---|---|---|

| P-S Bond Cleavage | Concerted | A single transition state leading directly to products. |

| Stepwise | Involves the formation of one or more neutral intermediates. | |

| P-O Bond Cleavage | Concerted | A single transition state leading directly to products. |

| Stepwise | Involves the formation of one or more neutral intermediates. |

This table is based on findings from a computational study on the aminolysis of a model nerve agent. nih.gov

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. nih.gov For the aminolysis of O,S-dimethyl this compound, computational methods have successfully located the transition states for both the concerted and stepwise pathways. nih.gov

Analysis of these transition states provides insights into the geometry and electronic structure of the molecule at the peak of the energy barrier. For example, in the stepwise mechanism, the first step, which involves the formation of a neutral intermediate, was identified as the rate-determining step. nih.gov The stability of these transition states is influenced by factors such as hyperconjugation, which can be further analyzed using advanced bonding techniques. nih.gov

Theoretical calculations provide quantitative estimates of activation barriers (the energy difference between reactants and the transition state), which are crucial for predicting reaction rates. nih.govmdpi.com For the uncatalyzed aminolysis of O,S-dimethyl this compound, significant activation energies are required. nih.gov

The study showed that the presence of a catalyst, such as an additional ammonia or water molecule, dramatically lowers the activation energy. nih.gov It was observed that in the presence of a catalyst, the activation energy for the stepwise reaction is nearly halved compared to the uncatalyzed reaction. nih.gov This reduction in the activation barrier is a key factor in accelerating the reaction rate. While precise rate constants require more complex calculations, the activation energies provide a strong indication of the reaction's feasibility and speed under different conditions. nih.gov

Table 2: Relative Activation Energies for Aminolysis of O,S-dimethyl this compound

| Reaction Condition | Relative Activation Energy |

|---|---|

| Uncatalyzed (Stepwise Path) | High |

| Catalyzed (Stepwise Path) | ~50% of Uncatalyzed |

This table illustrates the significant reduction in activation energy in the presence of a catalyst as predicted by computational models. nih.gov

Modeling of Solvent Effects and Catalytic Phenomena

The surrounding environment, particularly the solvent, can have a profound impact on reaction mechanisms and rates. nih.govmdpi.com Computational models can account for these effects using various approaches. For the study of O,S-dimethyl this compound, the conductor-like screening model (COSMO) was employed to simulate the effects of different solvents, including acetonitrile (B52724), ethanol (B145695), and water. nih.gov These implicit solvent models treat the solvent as a continuous dielectric medium, which can influence the stability of charged or polar species in the reaction. mdpi.com

Furthermore, the catalytic role of individual molecules can be modeled explicitly. In the aminolysis reaction, an additional molecule of ammonia (NH₃) or water (H₂O) was found to act as a catalyst. nih.gov The mechanism involves the catalyst facilitating a proton shuttle, which helps to accelerate the reaction. The calculations indicated that the water-mediated proton transfer steps are the most favorable, highlighting the importance of specific molecular interactions in catalysis. nih.gov

Advanced Bonding Analysis (e.g., Natural Bond Orbital, Quantum Theory of Atoms in Molecules)

To gain a deeper understanding of the electronic structure and bonding changes during a reaction, advanced analysis methods are employed.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution and orbital interactions. wisc.eduwikipedia.org In the case of O,S-dimethyl this compound, NBO analysis was used to investigate the role of hyperconjugation in stabilizing the transition states. nih.gov A bond-order analysis using Wiberg bond indexes, derived from NBO calculations, suggested that the individual steps of the reactions generally occur in a concerted fashion, with similar progress along different reaction coordinates. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a method used to analyze the topology of the electron density, providing insights into the nature of chemical bonds and intermolecular interactions. uni-rostock.deamercrystalassn.orgwiley-vch.de This analysis was performed on the O,S-dimethyl this compound system to evaluate the properties of bond critical points (BCPs). nih.gov By quantifying the strength of different types of interactions, QTAIM helps to provide a more complete picture of the bonding changes that occur throughout the reaction mechanism. nih.gov

Analytical Chemistry Methodologies for Methylphosphonothiolate and Its Transformation Products

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For the analysis of methylphosphonothiolates and their degradation products, both gas and liquid chromatography are extensively utilized, typically coupled with mass spectrometry for sensitive and specific detection.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com While some methylphosphonothiolates can be analyzed directly, many of their degradation products, such as alkyl methylphosphonic acids, are non-volatile and require a chemical modification step known as derivatization to increase their volatility for GC-MS analysis. mdpi.comnih.gov

Common derivatization methods include silylation and alkylation. Silylation involves the replacement of active hydrogen atoms in polar functional groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. mdpi.comnih.gov For instance, the zwitterionic degradation marker of VX, S-2-(N,N-diisopropylaminoethyl) methylphosphonothiolate (EA-2192), can be derivatized to its TMS derivative for GC-MS analysis. nih.govresearchgate.net However, the presence of salts in a sample can sometimes hinder the trimethylsilylation process. researchgate.net Methylation, another common technique, utilizes reagents like diazomethane (B1218177) to convert phosphonic acids into their more volatile methyl esters. mdpi.com

The choice of derivatization reagent can impact the sensitivity and selectivity of the analysis. For example, pentafluorobenzyl bromide (PFBBr) has been used to derivatize various methylphosphonic acids, allowing for detection in the nanogram per milliliter range in biological matrices like urine and blood. mdpi.com

Following separation on the GC column, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which show the fragmentation pattern of the molecule, provide a chemical fingerprint that can be used for identification by comparison to spectral libraries. opcw.org For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be employed, which can lower the limits of detection to the picogram level. mdpi.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of this compound Transformation Products

| Derivatization Reagent | Analyte Type | Derivative Formed | Key Advantages |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alkyl methylphosphonic acids | Trimethylsilyl (TMS) esters | Widely used, effective for polar functional groups |

| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Alkyl methylphosphonic acids | tert-Butyldimethylsilyl (TBDMS) esters | Forms stable derivatives, less susceptible to hydrolysis |

| Diazomethane (CH₂N₂) | Alkyl methylphosphonic acids | Methyl esters | Efficient methylation, but reagent is hazardous |

| Pentafluorobenzyl bromide (PFBBr) | Alkyl methylphosphonic acids | Pentafluorobenzyl esters | Enhances sensitivity in electron capture negative ion MS |

For the analysis of polar, non-volatile, and thermally labile transformation products of methylphosphonothiolates, liquid chromatography-mass spectrometry (LC-MS) is often the method of choice. nih.govresearchgate.net A significant advantage of LC-MS is that it can often analyze these compounds directly without the need for derivatization, which simplifies sample preparation and reduces the risk of analyte degradation. nih.gov

Packed capillary liquid chromatography coupled with electrospray ionization-mass spectrometry (ESI-MS) has been successfully applied to the detection and identification of O-ethyl S-[2-(diisopropylamino)ethyl] this compound (VX) and its degradation products. nih.gov This technique is particularly well-suited for analyzing aqueous samples containing these compounds. nih.gov

In LC-MS/MS and LC-MS³, tandem mass spectrometry is employed to enhance selectivity and structural elucidation. biorxiv.org The precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process provides a high degree of confidence in the identification of target compounds, even in complex matrices. biorxiv.org The development of LC-MS methods has enabled the identification of novel polar and higher-molecular-mass degradation products of methylphosphonothiolates that were not previously observed using GC-MS. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information about the molecular structure and bonding of methylphosphonothiolates and their transformation products. These methods are often used in conjunction with chromatographic techniques to confirm the identity of separated compounds and to gain deeper insights into their chemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure elucidation of organic compounds. nih.govcore.ac.uk It provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ³¹P, within a molecule. This information can be used to determine the connectivity of atoms and the three-dimensional structure of a compound. core.ac.uk

In the context of methylphosphonothiolates, NMR is crucial for characterizing synthesized reference compounds to confirm their purity and structure. nih.govresearchgate.net For example, ¹H NMR can be used to verify the successful synthesis of S-2-(N,N-diisopropylaminoethyl) this compound (EA-2192) and its analogs, with purities often exceeding 90%. nih.govresearchgate.net Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to piece together the complete chemical structure of unknown transformation products. nih.gov Beyond static structural information, NMR can also be used to study dynamic processes and reaction mechanisms. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. cardiff.ac.ukyoutube.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) results in a spectrum of vibrational frequencies that are characteristic of the chemical bonds present in a molecule. cardiff.ac.ukyoutube.com

These techniques are useful for identifying specific functional groups within methylphosphonothiolates and their transformation products. For example, the P=O, P-O-C, and P-S-C bonds in these molecules will have characteristic vibrational frequencies. researchgate.net IR and Raman spectroscopy can be used to monitor the progress of degradation reactions by observing the disappearance of vibrational bands associated with the parent compound and the appearance of new bands corresponding to the transformation products. researchgate.net While not as commonly used for trace analysis as mass spectrometry-based methods, IR and Raman spectroscopy can provide valuable structural information, particularly when analyzing bulk samples or for in-situ reaction monitoring.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Methylphosphonothiolates

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| P=O | Stretching | 1250 - 1310 |

| P-O-C (alkyl) | Stretching | 950 - 1050 |

| P-S-C (alkyl) | Stretching | 510 - 560 |

| P-CH₃ | Stretching | 1280 - 1330 |

| C-H (alkyl) | Stretching | 2850 - 2960 |

Advanced Mass Spectrometry Approaches (e.g., Ion-Molecule Reactions, Collision-Induced Dissociation)

Advanced mass spectrometry techniques provide detailed insights into the intrinsic properties of this compound ions in the gas phase. These studies are valuable for understanding their fragmentation pathways, which aids in their identification, and for probing their reactivity.

Ion-molecule reactions, studied in instruments like ion-trap mass spectrometers, can reveal fundamental chemical processes. For instance, the reaction of O,S-dimethyl methylphosphonothioate with the hydroperoxide anion (HOO⁻) has been investigated as a model for the perhydrolysis of VX. nih.govcore.ac.uk These experiments have shown that in addition to simple proton transfer, nucleophilic attack at both the carbon and phosphorus centers occurs, leading to specific product ions. nih.govcore.ac.uk

Collision-Induced Dissociation (CID) is a technique used in tandem mass spectrometry where ions are fragmented by collision with a neutral gas. nih.gov By systematically studying the CID spectra of methylphosphonothiolates and their isomers, it is possible to elucidate characteristic fragmentation patterns that can be used to differentiate between structurally similar compounds. nih.gov Sequential fragmentation (MSⁿ) in an ion trap can provide even more detailed structural information. nih.gov These fundamental studies of ion fragmentation and reactivity are essential for developing robust and reliable mass spectrometric methods for the detection and identification of methylphosphonothiolates and their transformation products. nih.govcore.ac.uk

Sample Preparation and Extraction Protocols for Environmental Matrices

The accurate detection and quantification of methylphosphonothiolates and their transformation products in environmental matrices such as soil and water are critically dependent on effective sample preparation and extraction. These initial steps are designed to isolate the target analytes from complex sample matrices, concentrate them, and remove interfering substances that could compromise subsequent analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.net The choice of protocol is dictated by the specific analyte, the nature of the environmental matrix, and the analytical instrumentation to be used.

Extraction from Soil and Sediment

Soil and sediment matrices present a significant challenge due to their complex and variable composition, including organic matter, clays, and minerals, which can strongly adsorb organophosphorus compounds.

Liquid-Solvent Extraction

Liquid-solvent extraction is a widely employed technique for isolating methylphosphonothiolates and their degradation products from solid samples. The selection of the solvent system is crucial for achieving high extraction efficiency.

One study systematically evaluated six different extraction solvents for O-ethyl S-2-(diisopropylamino)ethyl this compound (VX) from soil samples, with quantification performed by LC-MS. kemdikbud.go.idresearchgate.net The results indicated that acidic aqueous solutions yielded the highest recoveries. Specifically, water adjusted to pH 2 and maintained at 4°C provided the best extraction capability. researchgate.net This research also successfully identified two degradation products, Bis[2-(diisopropylamino)ethyl]disulphide and ethyl methylphosphonate (B1257008), in the extracts. researchgate.net

The following table summarizes the findings of the comparative solvent extraction study for VX from soil. kemdikbud.go.idresearchgate.netneliti.com

| Extraction Solvent | Temperature | Average Recovery (%) |

| 1% Triethylamine in Methanol (B129727) (TEA/MeOH) | Ambient | 75.3 |

| 1% Ammonium (B1175870) Hydroxide (B78521) in Methanol (NH4OH/MeOH) | Ambient | 68.9 |

| Water pH 2 | Ambient | 80.1 |

| Water pH 2 | 4°C | 82.4 |

| Water pH 7 | Ambient | 65.2 |

| Water pH 7 | 4°C | 67.8 |

Data sourced from a study on the extraction of VX from soil, analyzed by LC-MS. kemdikbud.go.idresearchgate.net

For the more polar degradation products, such as alkyl methylphosphonic acids (AMPAs), liquid extraction with deionized water followed by concentration via evaporation has been shown to be effective. zldm.ru This simpler approach is suitable for highly polar analytes that are readily soluble in water.

Other common extraction procedures for organophosphorus compounds from soil involve solvents like acetone (B3395972) mixed with dichloromethane (B109758) or n-hexane. epa.govscilit.com Techniques such as ultrasonic vibration are often used to enhance the extraction efficiency by improving solvent penetration into the soil matrix. kemdikbud.go.idneliti.com

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized liquid-phase extraction technique that has been applied to the analysis of organophosphorus pesticides in soil. nih.gov This method involves injecting a mixture of an extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., acetonitrile) into an aqueous suspension of the soil sample. The resulting cloudy solution allows for a large contact area between the fine droplets of the extraction solvent and the sample, facilitating rapid analyte transfer. nih.gov Recoveries for various organophosphorus pesticides from spiked soil samples using this method have been reported in the range of 86.7% to 108.0%. nih.gov

Extraction from Aqueous Matrices

For water samples, the primary challenge is the low concentration of target analytes, necessitating a concentration step.

Solid-Phase Extraction (SPE)

Solid-phase extraction is the most common and effective technique for extracting and concentrating this compound degradation products from aqueous samples. nih.gov The method involves passing the water sample through a cartridge containing a solid sorbent that retains the analytes. Interfering compounds are washed away, and the analytes are then eluted with a small volume of an organic solvent.

For the analysis of alkyl methylphosphonic acids (AMPAs), which are degradation products of nerve agents like VX, conventional polymeric sorbents are effective. nih.gov A study comparing two polymeric sorbents, Oasis HLB and HR-P resins, found that the Oasis HLB sorbent was highly efficient for percolating acidified aqueous samples. nih.gov An optimized SPE procedure using this sorbent, followed by a further clean-up step using a molecularly imprinted polymer (MIP), resulted in the preservation of 95% of the target AMPAs while effectively removing matrix interferences. nih.gov

The general steps for SPE of AMPAs from water are:

Conditioning: The SPE cartridge is conditioned with methanol and then with acidified water.

Sample Loading: The acidified water sample is passed through the cartridge.

Washing: The cartridge is washed to remove co-adsorbed impurities.

Elution: The retained analytes are eluted with a suitable solvent, such as methanol.

For water samples with high salinity, a desalting step using techniques like electrodialysis may be necessary before SPE, as high salt content can decrease the recovery efficiency of the sorbent. nih.gov

Liquid-Liquid Extraction (LLE)

While less common for aqueous environmental samples due to the large solvent volumes required, LLE is a classic method that can be used. researchgate.net For the degradation products of VX in drinking water, a simple preparation method involves filtering the water sample through a 0.2 μm membrane filter before direct analysis by LC-MS. waters.com This approach is suitable when concentrations are high enough to not require a pre-concentration step. For trace analysis, an ion-pair LLE microextraction (IP-LLME) can be performed after derivatization to preconcentrate the analytes. rsc.org

Extract Clean-up

Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with chromatographic analysis and detection. scioninstruments.com

For soil extracts containing organophosphorus compounds, purification using a Florisil (magnesium silicate) solid-phase extraction column is a common practice. epa.gov In a procedure for analyzing organophosphate esters, extracts obtained with a hexane (B92381) and acetone mixture were passed through a Florisil SPE column for clean-up before GC-MS/MS analysis. epa.gov

As mentioned previously, the combination of a conventional SPE sorbent with a highly selective molecularly imprinted polymer (MIP) provides a powerful clean-up strategy for complex aqueous soil extracts, effectively isolating target AMPAs from matrix substances. nih.gov

The following table provides an overview of various extraction and clean-up protocols for methylphosphonothiolates and their transformation products in environmental matrices.

| Analyte Class | Matrix | Extraction Method | Key Parameters | Clean-up Method |

| O-ethyl S-2-(diisopropylamino)ethyl this compound (VX) | Soil | Liquid-Solvent Extraction | Solvent: Water (pH 2); Temp: 4°C; Ultrasonic Vibration | Filtration |

| Alkyl Methylphosphonic Acids (AMPAs) | Water | Solid-Phase Extraction (SPE) | Sorbent: Oasis HLB; Sample acidified | Molecularly Imprinted Polymer (MIP) |

| Alkyl Methylphosphonic Acids (AMPAs) | Soil | Liquid-Solvent Extraction | Solvent: Deionized Water | Concentration by evaporation |

| Organophosphorus Compounds | Sediment | Sonication Extraction | Solvent: Acetone-Methylene Chloride (1:1) | Deactivated Florisil |

| Organophosphorus Pesticides | Soil | Dispersive Liquid-Liquid Microextraction (DLLME) | Extraction Solvent: Chlorobenzene; Disperser: Acetonitrile (B52724) | Not specified |

Environmental Transformations and Degradation Pathways

Hydrolytic Degradation in Natural Environments

Hydrolysis is a key degradation pathway for methylphosphonothiolates in aquatic environments. This process involves the reaction with water, leading to the cleavage of the phosphorus-sulfur (P-S) or phosphorus-oxygen (P-O) bonds.

Influence of Environmental Parameters (e.g., pH, dissolved constituents)

The rate of hydrolytic degradation of methylphosphonothiolates is significantly influenced by various environmental factors, most notably pH. nih.govosti.govosti.gov For instance, the hydrolysis of the nerve agent VX, O-ethyl S-(2-diisopropylaminoethyl) methylphosphonothiolate, is known to be pH-dependent. nih.govosti.gov The degradation rate increases as the pH becomes more alkaline. osti.govosti.gov In acidic conditions (e.g., pH 5), the half-life of VX can be around 100 days, whereas in mildly alkaline conditions (e.g., pH 8), the half-life decreases to approximately 9 days. osti.gov This pH dependency highlights that the persistence of these compounds can vary dramatically in different aqueous environments. nih.gov

Table 1: Influence of Environmental Parameters on this compound Hydrolysis

| Parameter | Effect on Hydrolysis Rate | Example/Note |

|---|---|---|

| pH | Increases with increasing alkalinity. | VX half-life is ~100 days at pH 5 and ~9 days at pH 8. osti.gov |

| Dissolved Nucleophiles (e.g., bicarbonate) | Can compete with hydroxide (B78521), affecting the overall rate. osti.gov | The composition of dissolved minerals and ions alters degradation pathways. |

| Dissolved Organic Matter | Can decrease hydrolysis rates. osti.gov | Likely due to hydrophobic interactions that shield the compound from water. |

| Soil/Sediment Type | Adsorption to particles can affect persistence; smaller particles (clay) can increase persistence due to a larger surface area for absorption. | The composition of soil, including mineral and organic content, influences degradation. |

Characterization of Persistent Degradation Products

The hydrolysis of methylphosphonothiolates results in the formation of several degradation products, some of which can be persistent in the environment. nih.gov For VX, hydrolysis can proceed via cleavage of either the P-S or P-O bond, leading to different products depending on the pH. mdpi.com

Under most environmental conditions, the primary hydrolysis products are alkyl methylphosphonic acids. nih.gov For VX, this initially yields ethyl methylphosphonic acid (EMPA). nih.govmdpi.com EMPA is a water-soluble and persistent compound that can undergo further, slower hydrolysis to form methylphosphonic acid (MPA). nih.gov Both EMPA and MPA are considered key indicators for the prior presence of VX. nih.gov

However, under certain conditions, particularly at higher pH, a different hydrolysis pathway can yield S-(2-diisopropylaminoethyl) methylphosphonothioic acid, also known as EA-2192. osti.govmedkoo.com Unlike EMPA and MPA, EA-2192 is nearly as toxic as the parent VX compound and is also persistent, posing a continued environmental and health risk. nih.govmedkoo.com The formation of these various degradation products underscores the importance of understanding the specific environmental conditions at a contaminated site.

Table 2: Major Hydrolytic Degradation Products of VX

| Degradation Product | Chemical Name | Persistence | Notes |

|---|---|---|---|

| EMPA | Ethyl Methylphosphonic Acid | Persistent (weeks to years). nih.gov | A primary, non-toxic hydrolysis product. mdpi.com |

| MPA | Methylphosphonic Acid | Persistent (weeks to years). nih.gov | The ultimate, non-toxic hydrolysis product of many organophosphorus nerve agents. nih.gov |

| EA-2192 | S-(2-diisopropylaminoethyl) methylphosphonothioic acid | Persistent. nih.govmedkoo.com | A highly toxic degradation product formed under specific conditions (e.g., higher pH). osti.govnih.govmedkoo.com |

Abiotic Degradation Processes (e.g., Photolysis, Thermolysis in specific contexts)

Besides hydrolysis, other non-biological (abiotic) processes can contribute to the degradation of methylphosphonothiolates. tandfonline.com These include photolysis (degradation by light) and thermolysis (degradation by heat).

Photolysis can occur when these compounds are exposed to sunlight, particularly UV radiation. msu.ruresearchgate.net The rate and extent of photodegradation can be influenced by the presence of other substances in the environment that act as photosensitizers, such as humic acids. beilstein-journals.org For some organophosphorus compounds, photolysis can be a significant degradation pathway, breaking them down into smaller, often less toxic, molecules. beilstein-journals.org

Biotransformation and Enzymatic Degradation in Environmental Systems

Biological processes, driven by microorganisms and their enzymes, represent a significant pathway for the degradation and detoxification of methylphosphonothiolates in the environment. tandfonline.com

Microbial Degradation Pathways

Various microorganisms, particularly prokaryotes like bacteria, have evolved pathways to break down organophosphorus compounds, often using them as a source of phosphorus or carbon. msu.runih.govresearchgate.net The ability to cleave the highly stable carbon-phosphorus (C-P) bond is a key step in the complete biodegradation of phosphonates. msu.ru

Microorganisms have developed several enzymatic strategies for this purpose. nih.govnih.gov One of the most studied is the C-P lyase pathway, which can degrade a wide range of phosphonates. msu.ruresearchgate.net This pathway involves a complex of enzymes that work together to break the C-P bond through a radical-based mechanism, ultimately releasing phosphate (B84403) that the microorganism can assimilate. msu.ru Other pathways involve hydrolytic enzymes that specifically target certain types of phosphonates. researchgate.netnih.gov The effectiveness of microbial degradation in soil and water depends on the microbial community present, nutrient availability (especially phosphate levels), and other environmental conditions like temperature and pH. nd.edu.auoup.com

Enzymatic Hydrolysis by Organophosphate Hydrolases and Cholinesterases

Specific enzymes, known as organophosphate hydrolases (OPH), play a critical role in the detoxification of methylphosphonothiolates and other organophosphorus compounds. nih.govchinayyhg.combiotechrep.ir These enzymes, found in various bacteria and some other organisms, catalyze the hydrolysis of these toxic compounds into less harmful products. nih.govnih.gov OPHs, such as phosphotriesterases, can have broad substrate specificity, enabling them to degrade a variety of nerve agents and pesticides. nih.govnih.gov

The enzymatic hydrolysis breaks the ester bonds in the organophosphorus molecule, a crucial first step in detoxification. oup.com Research has focused on harnessing these enzymes for bioremediation and as potential therapeutic treatments for organophosphate poisoning. chinayyhg.comnih.gov By displaying these enzymes on the surface of bacteria or encapsulating them in delivery systems, their efficiency and stability can be enhanced. nih.govchinayyhg.com

Cholinesterases, the primary target of organophosphorus nerve agents in organisms, are not typically considered a major environmental degradation pathway. Their primary role is physiological, and their inhibition by these compounds is the basis of toxicity. However, the interaction is a form of enzymatic reaction (phosphonylation), and some endogenous esterases in organisms can slowly hydrolyze certain organophosphates. pnas.orgdtic.mil

Applications in Advanced Chemical and Biochemical Research

Utilization as Synthetic Intermediates in Organic Synthesis

Methylphosphonothiolates serve as versatile intermediates in the synthesis of a variety of organic molecules. Their phosphorus-sulfur bond allows for a range of chemical transformations, making them valuable building blocks.

One key application is in the synthesis of other organophosphorus compounds. For instance, methylphosphonothioic dichloride is a common starting material that can be reacted with hydroxyl compounds to form methylphosphonothioate diesters. google.com These diesters can then be further modified. For example, hydrolysis of the diester can yield a methylphosphonothioic acid monoester, which can then undergo desulfurization to produce a methyl phosphite (B83602) monoester. google.com This multi-step synthesis, starting from readily available materials like methylphosphonothioate dichloride, provides a cost-effective route for producing these valuable intermediates on a larger scale. google.com

The reactivity of the P-S bond is central to their utility. They can act as phosphorylating and phosphitylating agents, transferring the methylphosphonyl group to other molecules. fishersci.com This capability is crucial in the synthesis of modified nucleotides, phospholipids, and other biologically relevant molecules where a phosphonate (B1237965) moiety is desired.

Furthermore, certain methylphosphonothiolates are precursors in the synthesis of more complex and highly toxic compounds, such as the nerve agent VX, which is O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate. inrae.frmdpi.comencyclopedia.pub The synthesis of VX involves a transesterification process where a mixed phosphonite is reacted with sulfur. wikipedia.org The study of these synthetic pathways is critical for understanding the formation of such hazardous materials and for developing countermeasures.

The versatility of methylphosphonothiolates as synthetic intermediates is also demonstrated in their use for creating a library of analogs for research purposes. By varying the alkyl groups on the oxygen and sulfur atoms, scientists can synthesize a range of compounds with different steric and electronic properties. This allows for systematic studies of structure-activity relationships in various chemical and biological systems. nih.gov

Investigation of Enzyme Inhibition Mechanisms

Methylphosphonothiolates are potent inhibitors of cholinesterases, a family of enzymes critical for nerve function. nih.govampath.co.za This inhibitory action is the basis for their high toxicity and also makes them invaluable tools for studying enzyme mechanisms. scielo.br

The primary mechanism of action for methylphosphonothiolates is the irreversible inhibition of acetylcholinesterase (AChE) through phosphonylation of a serine residue in the enzyme's active site. inrae.frnih.govweizmann.ac.il This process mimics the natural substrate, acetylcholine, but results in a stable, covalent bond that inactivates the enzyme. wikipedia.orgweizmann.ac.il

X-ray crystallography studies have provided detailed insights into the interaction between methylphosphonothiolates like VX and AChE. weizmann.ac.il These studies have revealed that the binding of the inhibitor induces a conformational change in the enzyme's active site, a phenomenon known as "induced fit". wikipedia.org The structures of the phosphonylated enzyme, both before and after a subsequent "aging" reaction (dealkylation of the phosphorus adduct), have been solved at near-atomic resolution. wikipedia.orgweizmann.ac.il This has elucidated the specific interactions between the this compound molecule and key amino acid residues within the active site. wikipedia.org

The phosphonylation process itself involves the nucleophilic attack of the active site serine on the phosphorus atom of the this compound, leading to the expulsion of the thiol leaving group. weizmann.ac.il The resulting phosphonylated enzyme is a stable adduct. The rate of this reaction is a key determinant of the inhibitor's potency.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a this compound influences its ability to inhibit cholinesterases. These studies involve synthesizing and testing a series of related compounds to identify the chemical features that are most important for activity.

One of the most significant findings from SAR studies is the profound impact of stereochemistry on inhibitory potency. Methylphosphonothiolates with a chiral phosphorus center exist as two enantiomers (RP and SP). It has been consistently shown that the SP-enantiomers of compounds like VX are significantly more potent inhibitors of AChE than their RP-counterparts. nih.govmdpi.com For example, the SP-(-)-VX isomer exhibits a much lower LD50 value in rats compared to the RP-(+)-VX isomer, indicating higher toxicity and, by extension, more potent AChE inhibition. mdpi.com This stereoselectivity highlights the precise geometric requirements for effective binding and reaction within the enzyme's active site.

The nature of the alkyl groups attached to the oxygen (R1) and sulfur atoms also plays a critical role. For instance, increasing the size of the alkyl group directly attached to the phosphorus atom, such as replacing a methyl group with a phenyl group, generally leads to a significant decrease in toxicity and inhibitory activity. mdpi.com Conversely, modifications to the amino group in the side chain of V-type agents can also affect potency. The basicity of the amino group is thought to be related to the selectivity of the organophosphate. mdpi.com

Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity and inhibitory potential of new this compound compounds based on their chemical structures. mdpi.com These computational models can help in the rational design of new inhibitors with desired properties, or conversely, predict the potential hazard of newly synthesized organophosphorus compounds. mdpi.com

Table 1: Stereoselectivity of Cholinesterase Inhibition by Methylphosphonothiolates

| Compound | Enantiomer | Target Enzyme | Relative Potency | Reference |

|---|---|---|---|---|

| VX | SP-(-)-VX | Acetylcholinesterase | Significantly more potent | mdpi.com |

| VX | RP-(+)-VX | Acetylcholinesterase | Significantly less potent | mdpi.com |

| VX analogs | Sp-enantiomers | Acetylcholinesterase | More potent inhibitors | nih.gov |

| VX analogs | Rp-enantiomers | Acetylcholinesterase | Less potent inhibitors | nih.gov |

Fundamental Research in Decontamination and Transformation Technologies for Organophosphorus Compounds

The high toxicity and persistence of some methylphosphonothiolates necessitate research into effective decontamination and degradation methods. ebi.ac.uk This research is not only crucial for remediation after accidental or intentional release but also for the safe disposal of stockpiles. oup.com

A primary focus of this research is on hydrolysis, the chemical breakdown of the compound by reaction with water. The hydrolysis of methylphosphonothiolates can be achieved through chemical or enzymatic means. Chemical hydrolysis is often carried out in strongly alkaline solutions or with oxidizing agents. ebi.ac.ukpnas.org For example, the decontamination of VX can be achieved by oxidation, which is often preferred over hydrolysis because hydrolysis can lead to toxic byproducts. niscpr.res.in

Enzymatic decontamination represents a more environmentally friendly approach. oup.commdpi.comnih.gov A number of enzymes, known as organophosphorus hydrolases (OPH) or phosphotriesterases, have been identified and studied for their ability to degrade methylphosphonothiolates. nih.govtandfonline.comresearchgate.net These enzymes can catalyze the hydrolysis of the P-S bond, detoxifying the compound. nih.govresearchgate.net

One well-studied enzyme is organophosphorus hydrolase (OPH) from Pseudomonas diminuta. nih.govnih.gov This enzyme has been shown to hydrolyze VX and its analogs, although its catalytic efficiency for phosphonothioates is lower than for other organophosphorus compounds like phosphotriesters. tandfonline.comresearchgate.net Research has focused on engineering these enzymes through site-directed mutagenesis to improve their catalytic activity and specificity towards methylphosphonothiolates. mdpi.com

Another area of research involves the use of catalytic antibodies, or "abzymes," designed to specifically bind to and catalyze the hydrolysis of methylphosphonothiolates. pnas.org By using a hapten that mimics the transition state of the hydrolysis reaction, antibodies can be generated that possess catalytic activity. pnas.org

The development of new materials and formulations for decontamination is also an active area of research. This includes polymer-supported reagents, such as ammonium (B1175870) fluorides, that can catalytically degrade methylphosphonothiolates. ebi.ac.uk These solid-phase reagents offer advantages in terms of handling and separation from the reaction mixture.

Table 2: Research on Decontamination of Methylphosphonothiolates

| Decontamination Method | Key Findings | Reference |

|---|---|---|

| Chemical Hydrolysis/Oxidation | Oxidation is often preferred to avoid toxic hydrolysis byproducts. niscpr.res.in | ebi.ac.ukpnas.orgniscpr.res.in |

| Enzymatic Degradation (e.g., OPH) | Enzymes like OPH can hydrolyze the P-S bond, but efficiency varies. nih.govtandfonline.comresearchgate.net | nih.govtandfonline.comresearchgate.net |